molecular formula C15H19N3O5 B1461003 3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate CAS No. 1146289-94-2

3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate

Cat. No. B1461003
CAS RN: 1146289-94-2
M. Wt: 321.33 g/mol
InChI Key: TUNBMZIXIUOVOF-UHFFFAOYSA-N
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Description

“3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate” is a chemical compound used for proteomics research . It has a molecular formula of C15H19N3O5 .


Molecular Structure Analysis

The molecular structure of “3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate” is characterized by its molecular formula C15H19N3O5 . Further analysis of its molecular structure would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the current resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate” include its molecular formula (C15H19N3O5) and molecular weight (321.33 g/mol) . More specific properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins, understanding their interactions, and determining their functional networks and signaling pathways .

Antitumor Activity

The compound has been evaluated for its antitumor properties . Molecular docking results suggest that derivatives of this compound could potentially inhibit tumor growth and could be further explored as cancer therapeutics .

Photobleaching Performance

In the field of photochemistry , this compound has shown promising results in terms of photobleaching performance . It has been tested for its stability under continuous excitation, which is crucial for applications like fluorescence microscopy and photo-dynamic therapy .

Anticancer Drug Design

Pyrimidine derivatives: , including this compound, have been studied for their anticancer activities . They have shown potential in inducing cell death by apoptosis in cancer cell lines, which is a desirable trait for anticancer drugs .

Enzyme Inhibition

It has been implicated in the study of enzyme inhibition . Derivatives of this compound may inhibit enzymes like CDK (cyclin-dependent kinases), which are important targets in cancer therapy due to their role in regulating cell division .

properties

IUPAC Name

diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-3-22-14(20)11-9-17-18-12(15(21)23-4-2)10(6-5-7-19)8-16-13(11)18/h8-9,19H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNBMZIXIUOVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=C(N2N=C1)C(=O)OCC)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate
Reactant of Route 2
3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate
Reactant of Route 3
3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate
Reactant of Route 4
3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate
Reactant of Route 5
3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate
Reactant of Route 6
3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate

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